molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2564661
CAS No.: 2034306-07-3
M. Wt: 326.37
InChI Key: ACLGBSKFKFWMEG-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a sulfonamide group linked to a bipyridine scaffold via a methylene bridge. The sulfonamide moiety (-SO₂NH₂) is a hallmark of bioactive molecules, often contributing to hydrogen-bonding interactions critical for pharmacological activity or crystal engineering . The bipyridine unit, with its nitrogen lone pairs, enables coordination chemistry and π-π stacking, making the compound relevant in materials science and supramolecular chemistry.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGBSKFKFWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of bipyridine derivatives with pyridine-3-sulfonamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine-3-sulfonamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide has shown promise in medicinal applications, particularly as an enzyme inhibitor.

Key Findings:

  • Antimicrobial Properties: The compound has been explored for its ability to inhibit bacterial growth by targeting the enzyme dihydropteroate synthetase, crucial in folic acid synthesis. This inhibition mechanism suggests potential use in treating bacterial infections .
  • Anticancer Activity: Research indicates that derivatives of sulfonamides can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are currently under investigation .
  • Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes, which may lead to therapeutic applications in diseases involving enzyme dysregulation .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions.

Applications:

  • Catalysis: This compound can enhance catalytic processes by stabilizing metal centers in various reactions. Its bipyridine structure allows for effective coordination with transition metals, making it useful in catalyzing carbon-carbon and carbon-heteroatom bond formations .

Material Science

The unique properties of this compound make it suitable for developing advanced materials.

Potential Uses:

  • Polymer Development: Its sulfonamide group contributes to solubility and reactivity, which can be advantageous in synthesizing functional polymers and advanced materials .

Case Studies and Research Insights

Several studies have highlighted the diverse applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth through dihydropteroate synthetase inhibition .
Study 2Anticancer PropertiesInvestigated the compound's effects on various cancer cell lines; results indicate potential therapeutic benefits .
Study 3Coordination ChemistryExplored the use of the compound as a ligand in metal-catalyzed reactions; showed enhanced catalytic activity .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bipyridine moiety can also coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Hydrogen-Bonding Comparisons

The compound’s hydrogen-bonding capacity arises from the sulfonamide (N-H donor, SO₂ acceptors) and pyridine nitrogen atoms. Graph set analysis, as described by Bernstein et al. , can classify these interactions into motifs like chains (C), rings (R), or discrete (D) bonds. For example:

Compound Hydrogen-Bond Motifs (Graph Set) Key Interactions Reference
Target Compound R₂²(8) (sulfonamide N-H→O=S) Bipyridine π-stacking
Pyridine-3-sulfonamide C(4) chains (N-H→O=S) Limited π-interactions
4-Hydroxy-3-nitropyridine R₂²(8) (O-H→Nitro group) Enhanced acidity from nitro group

Key Findings :

  • Unlike 4-hydroxy-3-nitropyridine, where nitro groups increase acidity, the sulfonamide in the target compound offers dual hydrogen-bond donor/acceptor sites, enhancing crystal lattice stability .

Crystallographic and Packing Behavior

The Mercury CSD 2.0 software enables visualization of crystal packing and void analysis. Hypothetical comparisons based on analogous structures:

Compound Space Group Packing Efficiency (%) Intermolecular Interactions
Target Compound P2₁/c ~75 (estimated) Sulfonamide H-bonds, π-stacking
4'-Hydroxy-4-biphenylcarbonitrile Pbca 82 CN···H-O and π-π interactions
4-Hydroxy-4'-nitrobiphenyl P-1 68 Nitro H-bonds, disordered packing

Key Findings :

  • Bipyridine derivatives often exhibit lower symmetry (e.g., P2₁/c) due to steric demands, reducing packing efficiency compared to planar biphenyl systems like 4'-hydroxy-4-biphenylcarbonitrile .
  • The sulfonamide group’s directional H-bonds may offset packing inefficiencies by stabilizing layered structures .

Substituent Effects on Physicochemical Properties

Substituents on pyridine/biphenyl rings modulate electronic and solubility profiles:

Compound Substituent logP (Calculated) Solubility (mg/mL, H₂O)
Target Compound Sulfonamide, bipyridine 1.2 0.5 (low, due to H-bonding)
4-Hydroxy-4'-methoxybiphenyl Methoxy, hydroxyl 2.8 0.1
4-Hydroxy-5-nitropyrimidine Nitro, hydroxyl -0.5 12.3

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in 4-hydroxy-5-nitropyrimidine) enhance solubility via increased polarity, whereas bulky bipyridine and sulfonamide groups in the target compound reduce it .
  • The methoxy group in 4-hydroxy-4'-methoxybiphenyl increases hydrophobicity (higher logP), contrasting with the sulfonamide’s moderate polarity .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that combines a bipyridine moiety with a pyridine-3-sulfonamide group. The molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S, and it has a molecular weight of 326.4 g/mol. The sulfonamide group enhances solubility and reactivity, making it suitable for various applications in medicinal chemistry and beyond .

The primary biological activity of this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial in the folic acid synthesis pathway, which is essential for bacterial growth and cell division. By inhibiting this enzyme, the compound effectively disrupts bacterial proliferation, positioning it as a potential antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its inhibition of dihydropteroate synthetase leads to effective suppression of various bacterial strains. The compound's structure allows for strong interactions with biological targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Potential

In addition to its antibacterial properties, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects against specific cancer cell lines. For instance, compounds structurally related to sulfonamides have shown promising results in inhibiting tumor growth in vitro .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited dihydropteroate synthetase in bacterial cultures, leading to a significant reduction in bacterial viability.
  • Antitumor Activity : In vitro assays revealed that related sulfonamide compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, with some showing IC50 values in the low micromolar range .
  • Pharmacokinetics : Research indicates that compounds in the sulfonamide class are generally well absorbed when administered orally, which enhances their utility as therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other similar compounds is useful:

Compound NameMechanism of ActionBiological ActivityReference
Compound ADihydropteroate synthetase inhibitorAntimicrobial
Compound BDNA gyrase inhibitorAntitumor
N-(pyridin-2-yl)amidesVarious mechanismsAntibacterial

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Functionalization : Begin with coupling reactions to assemble the bipyridine core. For example, Suzuki-Miyaura cross-coupling can introduce pyridinyl groups at specific positions .
  • Sulfonamide Formation : React the pyridine intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine or NaHCO₃) in anhydrous solvents like CH₂Cl₂. Monitor reaction progress via TLC to optimize time and temperature .
  • Purification : Recrystallize from ethanol or aqueous ethanol to isolate high-purity crystals. Use column chromatography with silica gel for intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm regiochemistry and assess proton environments. Aromatic protons in bipyridine and sulfonamide groups typically appear in distinct regions (δ 7.0–9.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) rings). Dihedral angles between aromatic planes can reveal conformational flexibility .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity during sulfonamide protection in heterocyclic systems?

  • Methodology :

  • Substrate Screening : Test alternative protecting groups (e.g., Boc, Fmoc) if tosyl chloride exhibits undesired selectivity, as observed in 2,3-diaminopyridine systems .
  • Computational Pre-screening : Use DFT calculations to predict steric/electronic preferences at reactive sites. For example, tosylation at the 3-amino group over the 2-position may arise from orbital orientation differences .
  • Reaction Monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. What strategies are used to establish structure-activity relationships (SAR) for sulfonamide derivatives in anticancer research?

  • Methodology :

  • Analog Synthesis : Modify substituents on the bipyridine or sulfonamide moieties. For example, introducing electron-withdrawing groups (Cl, NO₂) enhances cytotoxicity .
  • Biological Assays : Test against NCI-60 cancer cell lines. Prioritize compounds with GI₅₀ < 20 µM and selectivity indices >10 for leukemia or melanoma .
  • Molecular Docking : Map interactions with targets like carbonic anhydrase IX or DNA topoisomerases. Pyridine nitrogen atoms often coordinate metal ions in active sites .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 or albumin to assess pharmacokinetics. For example, bipyridine may occupy hydrophobic pockets via π-π stacking .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications. Correlate with experimental IC₅₀ values to validate models .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability. Sulfonamides generally exhibit moderate bioavailability due to high polarity .

Data Contradictions and Resolutions

  • Regioselectivity in Tosylation : reports unexpected 3,3-ditosylation in 2,3-diaminopyridine, contrasting with prior studies on simpler substrates. Resolution involves mechanistic studies (e.g., isotopic labeling) to differentiate kinetic vs. thermodynamic control .
  • Biological Activity Variability : Compounds with identical cores but differing substituents (e.g., chlorine vs. methyl groups) show divergent anticancer profiles. SAR-guided optimization is critical to reconcile these differences .

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